molecular formula C6H11N3O B1269198 5-Amino-1-isopropyl-1H-pyrazol-3-ol CAS No. 78317-68-7

5-Amino-1-isopropyl-1H-pyrazol-3-ol

Cat. No.: B1269198
CAS No.: 78317-68-7
M. Wt: 141.17 g/mol
InChI Key: FHPXLYGNSXYUPE-UHFFFAOYSA-N
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Biological Activity

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The molecular formula is C6H11N3OC_6H_{11}N_3O. The presence of amino and hydroxyl functional groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains range from 4 to 16 mg/mL, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Further research is needed to elucidate the specific mechanisms involved .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as inflammation and cell proliferation. The compound's unique isopropyl group enhances its lipophilicity, which may facilitate its interaction with lipid membranes and biological targets.

Comparative Analysis with Similar Compounds

Compound Name Structure Features Unique Aspects
5-Amino-3-methylpyrazoleMethyl group at position 3Enhanced solubility
4-Amino-1H-pyrazoleAmino group at position 4Different biological activity profile
4,5-Diamino-pyrazoleTwo amino groupsStronger interaction with biological targets
3-Hydroxy-pyrazoleHydroxyl group at position 3Potentially different reactivity patterns

This table illustrates the diversity within the pyrazole class while highlighting the unique properties of this compound due to its specific substituents.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various pyrazole derivatives against fungal strains like Aspergillus niger, revealing MIC values between 16 and 32 mg/mL for some compounds .
  • Inflammation Model : In a mouse model of acute liver injury, compounds related to pyrazoles showed protective effects by reducing liver inflammation markers .
  • Cancer Cell Line Studies : Research indicated that certain pyrazole derivatives could induce apoptosis in P388 leukemia cells, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

3-amino-2-propan-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXLYGNSXYUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355439
Record name 5-Amino-1-isopropyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78317-68-7
Record name 5-Amino-1-isopropyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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